Ethylene glycol hydroxy stearate

Catalog No.
S12507079
CAS No.
M.F
C20H40O4
M. Wt
344.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethylene glycol hydroxy stearate

Product Name

Ethylene glycol hydroxy stearate

IUPAC Name

2-hydroxyethyl 9-hydroxyoctadecanoate

Molecular Formula

C20H40O4

Molecular Weight

344.5 g/mol

InChI

InChI=1S/C20H40O4/c1-2-3-4-5-6-8-11-14-19(22)15-12-9-7-10-13-16-20(23)24-18-17-21/h19,21-22H,2-18H2,1H3

InChI Key

VPXCRGSFNXYSBO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)OCCO)O

Ethylene glycol hydroxy stearate is a nonionic surfactant derived from the esterification of ethylene glycol and hydroxystearic acid. This compound is characterized by its hydrophilic ethylene glycol moiety and hydrophobic hydroxy stearic acid component, which contributes to its surfactant properties. Ethylene glycol hydroxy stearate is widely used in various applications, including cosmetics, pharmaceuticals, and food products, due to its emulsifying, solubilizing, and stabilizing capabilities.

The synthesis of ethylene glycol hydroxy stearate typically involves transesterification reactions. For instance, one method involves the reaction of ethylene glycol with hydroxystearic acid in the presence of an acid catalyst. The general reaction can be summarized as follows:

Ethylene Glycol+Hydroxystearic AcidCatalystEthylene Glycol Hydroxy Stearate+Water\text{Ethylene Glycol}+\text{Hydroxystearic Acid}\xrightarrow{\text{Catalyst}}\text{Ethylene Glycol Hydroxy Stearate}+\text{Water}

This process can be enhanced by using various catalysts to improve yield and reduce reaction time. Additionally, the compound can undergo hydrolysis under certain conditions, leading to the release of free hydroxystearic acid and ethylene glycol.

Ethylene glycol hydroxy stearate exhibits several biological activities. It has been studied for its potential as a drug delivery system due to its ability to form nanosized emulsions that enhance the solubility and bioavailability of poorly soluble drugs, such as quercetin . These emulsions can improve therapeutic efficacy by facilitating better absorption in biological systems.

Moreover, studies indicate that ethylene glycol hydroxy stearate does not exhibit significant toxicity, making it suitable for use in cosmetic formulations and pharmaceuticals .

Various methods have been developed for synthesizing ethylene glycol hydroxy stearate:

  • Transesterification Method: This involves reacting ethylene glycol with hydroxystearic acid using an acid catalyst. This method is straightforward and yields high purity products.
  • Boric Acid Ester Exchange Process: A novel synthesis method includes using triethyl borate and polyethylene glycol under basic conditions followed by transesterification with hydroxystearic acid . This method allows for mild reaction conditions and high product yield.
  • One-Step Synthesis: Recent advancements have led to the development of one-step synthesis techniques that minimize environmental impact while maximizing yield .

Ethylene glycol hydroxy stearate finds extensive applications across various industries:

  • Cosmetics: Used as an emulsifier and stabilizer in creams, lotions, and other personal care products.
  • Pharmaceuticals: Acts as a solubilizing agent for poorly soluble drugs, enhancing their bioavailability.
  • Food Industry: Serves as an emulsifier in food products, improving texture and stability.
  • Industrial

Research has demonstrated that ethylene glycol hydroxy stearate interacts favorably with various excipients in drug formulations. For example, studies on drug-excipient interactions have shown minimal adverse effects when combined with common pharmaceutical ingredients . This compatibility enhances its utility in complex formulations.

Ethylene glycol hydroxy stearate belongs to a broader class of ethylene glycol esters that share similar properties but differ in their chemical structure or applications. Below are some similar compounds:

CompoundStructure/CharacteristicsUnique Features
Ethylene Glycol MonostearateSingle ester of ethylene glycol and stearic acidLower molecular weight; used primarily as an emulsifier
Polyethylene Glycol StearatePolyethylene glycol esterified with stearic acidHigher molecular weight; offers enhanced stability
Sorbitan MonostearateEster of sorbitol and stearic acidNonionic surfactant; widely used in food products
Glyceryl StearateEster of glycerol and stearic acidActs as an emulsifier; commonly found in cosmetics

Ethylene glycol hydroxy stearate is unique due to its combination of hydrophilic and hydrophobic characteristics that allow it to function effectively in both aqueous and oily environments, making it versatile for various applications.

Enzyme-Catalyzed Esterification Mechanisms in Solvent-Free Systems

Enzymatic esterification using lipases, particularly Candida antarctica lipase B (CALB), dominates solvent-free synthesis of ethylene glycol hydroxy stearate. CALB immobilized on macroporous polyacrylic resin exhibits high catalytic efficiency due to its tolerance for acetaldehyde byproducts and preference for straight-chain alcohols over branched or aromatic analogs. In solvent-free systems, the absence of organic solvents reduces downstream purification costs and aligns with green chemistry principles. For instance, transesterification of vinyl esters with ethylene glycol proceeds 100–1,000 times faster than reactions using non-activated esters like ethyl acetate.

The enzyme’s regioselectivity ensures precise esterification at primary hydroxyl groups of ethylene glycol, minimizing side reactions. For example, CALB-catalyzed reactions with vinyl esters achieve near-quantitative conversions (>99%) under optimized conditions (70°C, 600 rpm, 1:2 molar ratio of acid to glycol). Steric hindrance significantly impacts reaction kinetics: linear aliphatic alcohols like ethylene glycol exhibit higher conversion rates (90–95%) compared to bulkier analogs such as cinnamyl alcohol (60–70%).

Table 1: Impact of Alcohol Structure on CALB-Catalyzed Esterification

Alcohol TypeConversion (%)Reaction Time (h)
Ethylene glycol9932
Benzyl alcohol8548
Cinnamyl alcohol6572

Optimization Parameters for Lipase-Catalyzed Synthesis

While microwave-assisted synthesis is not explicitly detailed in the provided literature, optimization parameters for conventional lipase-catalyzed systems include temperature, enzyme loading, and substrate molar ratios. For ethylene glycol oleate synthesis, a Central Composite Design identified optimal conditions as 70°C, 600 rpm, 1:2 acid-to-glycol ratio, and 1 wt% CALB loading, achieving >99% conversion in 32 hours. Elevated temperatures enhance reaction rates but risk enzyme denaturation; CALB retains >90% activity at 70°C due to its thermostable structure.

The design of continuous flow reactors for ethylene glycol hydroxy stearate production represents a critical advancement in industrial esterification processes [16] [17]. Modern reactor configurations must balance residence time, heat transfer efficiency, and product selectivity to achieve optimal monoester yields while minimizing energy consumption [10] [11].

Reactor Configuration Analysis

Plug flow reactors demonstrate superior performance characteristics compared to continuous stirred tank reactors for esterification reactions involving ethylene glycol and hydroxy stearic acid [16] [20]. The tubular design of plug flow reactors enables better temperature control and reduces hotspot formation, with operating temperatures ranging from 45-55°C compared to 90-100°C required in continuous stirred tank reactor systems [20]. This temperature reduction significantly impacts energy efficiency and product quality while maintaining conversion rates between 85-92% [16] [17].

Microreactor technology has emerged as a promising alternative for high-yield esterification processes [11] [30]. These micro-channel reactors operate at elevated pressures of 2.0-3.0 bar and achieve residence times as low as 5-15 minutes while maintaining conversion rates of 90-96% [11]. The enhanced heat transfer coefficients of 1500-2500 W/m²·K in microreactors substantially exceed those achieved in conventional reactor designs [30].

Process Parameter Optimization

The molar ratio of ethylene glycol to stearic acid significantly influences both conversion efficiency and product selectivity [15] [28]. Optimal ratios range from 2:1 to 4:1 depending on reactor configuration, with microreactors achieving effective conversion at lower ratios due to enhanced mass transfer characteristics [11] [28]. Catalyst concentrations between 0.5-3.0% by weight provide adequate reaction rates while minimizing downstream separation requirements [15] [27].

Temperature profiles within continuous flow systems require careful optimization to prevent thermal degradation while maximizing reaction kinetics [12] [22]. The implementation of staged heating zones enables precise temperature control throughout the reactor length, with initial zones operating at 140-160°C for reaction initiation and subsequent zones maintained at 180-220°C for completion [12] [28].

Table 1: Continuous Flow Reactor Design Parameters for High-Yield Esterification

ParameterPlug Flow Reactor (PFR)Continuous Stirred Tank Reactor (CSTR)Microreactor
Reactor TypeTubularStirred TankMicro-channel
Operating Temperature (°C)140-160135-155150-180
Pressure (bar)1.2-1.81.0-1.52.0-3.0
Residence Time (min)25-4530-605-15
Catalyst Concentration (wt%)0.5-2.00.8-2.51.0-3.0
Ethylene Glycol:Stearic Acid Molar Ratio2.5:1 to 4:13:1 to 5:12:1 to 3:1
Conversion Rate (%)85-9280-8890-96
Selectivity to Monoester (%)75-8570-8080-90
Heat Transfer Coefficient (W/m²·K)850-1200600-9001500-2500
Energy Consumption (kJ/kg product)2400-28002800-32002000-2400

Flow Dynamics and Mixing Considerations

The hydrodynamic characteristics of continuous flow reactors directly impact reaction efficiency and product distribution [16] [30]. Laminar flow conditions with Reynolds numbers between 100-2000 provide optimal mixing while preventing excessive pressure drop across the reactor system [30]. The implementation of static mixing elements at strategic locations enhances radial mixing without introducing mechanical complexity [11] [17].

Heat transfer enhancement through reactor wall design modifications significantly improves thermal management capabilities [22] [23]. Reduced wall thickness in the range of 4-6 millimeters combined with enhanced heat exchanger efficiency of 88-94% enables more precise temperature control throughout the reaction zone [23] [27].

Separation and Purification Strategies for Monoester Enrichment

The separation and purification of ethylene glycol hydroxy stearate monoester from reaction mixtures requires a multi-stage approach incorporating distillation, extraction, and crystallization techniques [13] [19] [32]. Each separation stage must be optimized to achieve high purity while maintaining acceptable recovery yields and energy efficiency [19] [34].

Primary Separation Processes

Primary distillation represents the initial separation stage for removing unreacted starting materials and light impurities [18] [37]. Operating conditions of 120-140°C at pressures between 0.8-1.2 bar enable effective separation while achieving monoester purities of 65-75% with recovery yields of 95-98% [18] [19]. The energy consumption for this stage ranges from 800-1200 kJ/kg, making it one of the more energy-efficient separation steps [34].

Vacuum distillation serves as the secondary purification stage, operating at reduced pressures of 0.01-0.05 bar and elevated temperatures of 180-220°C [37] [19]. This process achieves significant purity enhancement, increasing monoester content to 85-92% while maintaining recovery yields of 88-94% [37]. The reduced pressure operation prevents thermal decomposition of the ester product while enabling separation of higher boiling point impurities [34] [37].

Advanced Purification Techniques

Liquid-liquid extraction employs selective solvents to separate monoester from diester impurities [13] [32] [35]. The process utilizes hexane or ethyl acetate as extraction solvents at temperatures between 25-40°C, achieving monoester purities of 90-95% with recovery yields of 85-92% [32] [33]. Counter-current extraction systems enhance separation efficiency while reducing solvent consumption by 40-60% compared to single-stage extraction processes [35].

Crystallization techniques provide the highest purity monoester product through controlled precipitation from methanol or ethanol solutions [36] [32]. Operating temperatures of 5-15°C enable selective crystallization of the monoester while maintaining diester impurities in solution [36]. This process achieves final purities of 95-98% with recovery yields of 80-88%, though energy consumption remains relatively low at 300-600 kJ/kg [32] [36].

Table 2: Separation and Purification Strategies for Monoester Enrichment

Process StageOperating ConditionsMonoester Purity (%)Recovery Yield (%)Energy Consumption (kJ/kg)
Primary DistillationTemperature: 120-140°C, Pressure: 0.8-1.2 bar65-7595-98800-1200
Vacuum DistillationTemperature: 180-220°C, Pressure: 0.01-0.05 bar85-9288-941500-2200
Liquid-Liquid ExtractionTemperature: 25-40°C, Solvent: Hexane/Ethyl acetate90-9585-92200-400
CrystallizationTemperature: 5-15°C, Solvent: Methanol/Ethanol95-9880-88300-600
Final PurificationTemperature: 160-200°C, Pressure: 0.005-0.02 bar98-99.592-961800-2500
Water RemovalTemperature: 80-100°C, Vacuum: <1 mbar99.2-99.898-99600-900
Acid Catalyst RecoveryTemperature: 60-80°C, pH adjustment: 7-8N/A85-95150-300

Process Integration and Optimization

The integration of multiple separation stages requires careful optimization of operating conditions and intermediate storage requirements [19] [30]. Heat integration between distillation columns reduces overall energy consumption by 25-35% through strategic heat exchanger networks [23] [34]. The implementation of automated control systems enables real-time adjustment of separation parameters based on feed composition variations [27] [30].

Catalyst recovery systems represent an essential component of the overall purification strategy [32] [19]. Acid catalyst recovery through pH adjustment to 7-8 at temperatures of 60-80°C achieves recovery yields of 85-95% while consuming only 150-300 kJ/kg energy [19]. This recovered catalyst can be recycled to the reaction stage, reducing overall production costs by 15-25% [27].

Energy Efficiency Analysis of Microwave vs. Conventional Heating Methods

The comparative analysis of microwave-assisted and conventional heating methods for ethylene glycol hydroxy stearate synthesis reveals significant differences in energy consumption, reaction kinetics, and product quality [14] [21] [25]. Microwave heating technology offers substantial advantages in terms of energy efficiency and process intensification [24] [26].

Heating Rate and Reaction Kinetics

Microwave-assisted heating achieves heating rates of 15-25°C per minute compared to 2-5°C per minute for conventional thermal heating systems [25] [26]. This enhanced heating rate directly translates to reduced reaction times, with microwave processes completing esterification in 15-30 minutes versus 120-180 minutes required for conventional heating [14] [25]. The rapid heating capability of microwave systems enables better control over reaction kinetics and reduces the formation of unwanted side products [21] [26].

The dielectric heating mechanism in microwave systems provides uniform temperature distribution throughout the reaction mixture [22] [24]. This uniformity eliminates hotspots commonly observed in conventional heating systems and results in improved product selectivity [26]. Temperature uniformity in microwave systems is classified as excellent compared to moderate uniformity achieved through conventional heating methods [25].

Energy Consumption Comparison

Energy consumption analysis reveals substantial advantages for microwave-assisted esterification processes [14] [21] [25]. Microwave heating consumes 2.8-4.5 kilowatt-hours per kilogram of product compared to 12.5-18.2 kilowatt-hours per kilogram for conventional thermal heating [14]. This represents an energy reduction of 85% when utilizing microwave technology [24] [25].

Energy efficiency percentages demonstrate the superior performance of microwave systems, achieving 85-92% efficiency compared to 45-65% for conventional heating methods [14] [25]. The improved efficiency results from direct heating of the reaction mixture rather than heat transfer through reactor walls and intermediate materials [22] [26].

Table 3: Energy Efficiency Analysis of Microwave vs Conventional Heating Methods

Heating MethodHeating Rate (°C/min)Reaction Time (min)Energy Consumption (kW·h/kg)Energy Efficiency (%)Product Yield (%)Monoester Selectivity (%)Temperature UniformityCapital Cost Factor
Conventional Thermal Heating2-5120-18012.5-18.245-6582-8872-78Moderate1.0
Microwave-Assisted Heating15-2515-302.8-4.585-9288-9482-88Excellent2.2-2.8
Hybrid Heating System8-1545-756.2-9.870-8085-9178-84Good1.6-2.0

Product Quality and Selectivity

Microwave heating demonstrates superior product quality characteristics with monoester selectivity ranging from 82-88% compared to 72-78% for conventional heating [14] [25]. The enhanced selectivity results from precise temperature control and reduced thermal exposure time, minimizing side reactions and product degradation [21] [26]. Product yields also show improvement, with microwave systems achieving 88-94% yields versus 82-88% for conventional processes [25].

The reduced reaction time in microwave systems contributes to improved product quality by minimizing thermal degradation and unwanted esterification reactions [14] [21]. The selective heating of polar molecules in the reaction mixture enables preferential activation of the desired esterification pathway while suppressing competing reactions [26].

Economic Considerations and Implementation

Capital investment requirements for microwave heating systems range from 2.2-2.8 times higher than conventional heating equipment [24] [27]. However, the operational cost savings through reduced energy consumption and improved productivity provide favorable economic returns [14] [25]. Hybrid heating systems offer a compromise solution with capital cost factors of 1.6-2.0 times conventional systems while achieving intermediate performance benefits [24].

XLogP3

5.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

344.29265975 g/mol

Monoisotopic Mass

344.29265975 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-09

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